molecular formula C21H29N7O5 B3868800 3,4,5-trimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

3,4,5-trimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B3868800
M. Wt: 459.5 g/mol
InChI Key: JBRKGAIVRLOFRY-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxybenzaldehyde is an organic compound and a biochemical. Within this class of compounds, the chemical is categorized as a trisubstituted aromatic aldehyde . It can be used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim, cintriamide, roletamide, trimethoquinol (aka tretoquinol), and trimazosin as well as some psychedelic phenethylamines .


Synthesis Analysis

For industrial applications, 3,4,5-trimethoxybenzaldehyde is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . Oxidation of the methyl group to an aldehyde can occur via various synthetic methods . At the laboratory scale, the chemical is conveniently synthesized from vanillin or from Eudesmic acid’s Acyl chloride via Rosenmund reduction .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxybenzaldehyde is C10H12O4 . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .


Chemical Reactions Analysis

3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of several pharmaceutical drugs and psychedelic phenethylamines .


Physical and Chemical Properties Analysis

3,4,5-Trimethoxybenzaldehyde appears as a light yellow solid . It has a density of 1.367 g/cm^3 . The melting point is 73 °C and the boiling point is 337.6 °C . It is slightly soluble in water and has a solubility of 0.1 g/mL in methanol .

Safety and Hazards

When handling 3,4,5-Trimethoxybenzaldehyde, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O5/c1-29-16-12-15(13-17(30-2)18(16)31-3)14-22-26-19-23-20(27-4-8-32-9-5-27)25-21(24-19)28-6-10-33-11-7-28/h12-14H,4-11H2,1-3H3,(H,23,24,25,26)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRKGAIVRLOFRY-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 3
Reactant of Route 3
3,4,5-trimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 4
Reactant of Route 4
3,4,5-trimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

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